2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol
Overview
Description
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol, also known as [1,1′-Biphenyl]-2-ol-13C6, is a stable isotope-labeled compound. It is a phenolic compound where six carbon atoms are labeled with the stable isotope carbon-13. This labeling makes it particularly useful in various scientific research fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
Phenolic compounds are known to interact with their targets through hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Phenolic compounds are known to modulate various biochemical pathways, including those involved in oxidative stress and inflammation . They can also influence the metabolism of other compounds in the body .
Pharmacokinetics
Phenolic compounds, in general, are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Phenolic compounds are known to exert antioxidant, anti-inflammatory, and anticancer effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of “2-Phenyl-13C6-phenol, 99 atom % 13C” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-13C6-phenol typically involves the introduction of carbon-13 into the phenol structure. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the reaction. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods: Industrial production of 2-Phenyl-13C6-phenol involves large-scale synthesis using carbon-13 labeled benzene derivatives. The process is optimized to achieve high yields and purity, with isotopic purity reaching 99 atom % 13C. The production process is carefully monitored to maintain the integrity of the carbon-13 labeling .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-13C6-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used under acidic or basic conditions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-Phenyl-13C6-phenol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of phenolic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of phenolic drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
Comparison with Similar Compounds
Phenol-13C6: Another carbon-13 labeled phenolic compound.
Benzyl alcohol-13C6: A carbon-13 labeled benzyl alcohol.
Benzyl bromide-13C6: A carbon-13 labeled benzyl bromide
Comparison: 2-Phenyl-13C6-phenol is unique due to its biphenyl structure, which provides additional sites for substitution and interaction compared to simpler phenolic compounds like Phenol-13C6. This makes it more versatile in various applications, particularly in studies involving complex reaction mechanisms and metabolic pathways .
Properties
IUPAC Name |
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1+1,2+1,3+1,6+1,7+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMOWNGBBNAJR-QBTRQFLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745800 | |
Record name | (1',2',3',4',5',6'-~13~C_6_)[1,1'-Biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-48-4 | |
Record name | (1',2',3',4',5',6'-~13~C_6_)[1,1'-Biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287389-48-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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